molecular formula C8H12 B15335457 2-Ethyl-1,3-cyclohexadiene

2-Ethyl-1,3-cyclohexadiene

Cat. No.: B15335457
M. Wt: 108.18 g/mol
InChI Key: NOKHEHFYTNFBEL-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C8H12. It is a cyclohexadiene derivative, characterized by a six-membered ring with two double bonds and an ethyl group attached to the first carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-1,3-cyclohexadiene can be synthesized through several methods, including:

  • Cyclization Reactions: One common method involves the cyclization of 1,5-hexadiene derivatives under acidic conditions.

  • Hydrogenation: Another approach is the partial hydrogenation of 1,3,5-hexatriene derivatives.

  • Electrophilic Addition: Electrophilic addition reactions involving suitable dienes can also yield this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. These methods often involve the use of transition metal catalysts to facilitate the cyclization reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-cyclohexadiene undergoes various types of reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into corresponding ketones or alcohols.

  • Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives.

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Electrophilic substitution often requires strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of cyclohexanone or cyclohexanol.

  • Reduction: Formation of cyclohexane derivatives.

  • Substitution: Introduction of halogens or nitro groups onto the ring.

Scientific Research Applications

2-Ethyl-1,3-cyclohexadiene has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

  • Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Ethyl-1,3-cyclohexadiene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the mechanism typically involves the formation of a carbocation intermediate, which then reacts with an oxidizing agent to form the final product. The molecular targets and pathways involved vary depending on the application, but often include enzymes and other biological molecules.

Comparison with Similar Compounds

2-Ethyl-1,3-cyclohexadiene is similar to other cyclohexadiene derivatives, such as 1,3-cyclohexadiene and 1,4-cyclohexadiene. its unique ethyl group and position of the double bonds make it distinct in terms of reactivity and applications. Other similar compounds include:

  • 1,3-Cyclohexadiene: Lacks the ethyl group and has different reactivity patterns.

  • 1,4-Cyclohexadiene: Has a different arrangement of double bonds, leading to different chemical properties.

Properties

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

2-ethylcyclohexa-1,3-diene

InChI

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h4,6-7H,2-3,5H2,1H3

InChI Key

NOKHEHFYTNFBEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCC=C1

Origin of Product

United States

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